molecular formula C14H11NO4 B6386796 MFCD18316843 CAS No. 1261972-76-2

MFCD18316843

Cat. No.: B6386796
CAS No.: 1261972-76-2
M. Wt: 257.24 g/mol
InChI Key: GGZMGTHNMNUVOW-UHFFFAOYSA-N
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Description

While direct data on "MFCD18316843" is unavailable in the provided evidence, the MDL numbering system typically corresponds to specific chemical compounds cataloged for research and industrial applications. Based on analogous compounds in the evidence (e.g., CAS 918538-05-3 , CAS 1533-03-5 ), we infer that this compound is likely a heterocyclic or aromatic compound with halogen substituents (e.g., Cl, Br, F) and functional groups such as amines or boronic acids. Such compounds are frequently utilized in pharmaceuticals, agrochemicals, or materials science due to their reactivity and bioactivity .

Key inferred properties (based on structural analogues):

  • Molecular formula: Likely C₆–C₁₀ with halogen and nitrogen/oxygen heteroatoms.
  • Molecular weight: ~180–220 g/mol.
  • Bioactivity: Potential enzyme inhibition or receptor modulation, as seen in compounds like CAS 918538-05-3 (H315/H319/H335 hazards) .

Properties

IUPAC Name

5-(3-formylphenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-13-12(14(17)18)6-11(7-15-13)10-4-2-3-9(5-10)8-16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZMGTHNMNUVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=CC(=C2)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687029
Record name 5-(3-Formylphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-76-2
Record name 5-(3-Formylphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18316843 involves specific reaction conditions and reagents. Typically, the preparation of this compound may involve multi-step organic synthesis, including the use of catalysts, solvents, and controlled temperature conditions. Detailed synthetic routes are often proprietary and can vary depending on the desired purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high efficiency and cost-effectiveness. Industrial methods also focus on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

MFCD18316843 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may involve the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

MFCD18316843 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD18316843 exerts its effects involves specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Structural and Functional Differences

Core Heterocycles :

  • This compound : Likely contains a pyrrolo[1,2-f][1,2,4]triazine core (similar to CAS 918538-05-3) .
  • CAS 1533-03-5 : Features a trifluoromethyl ketone group, enhancing electrophilicity for nucleophilic reactions .
  • CAS 1761-61-1 : Brominated benzoic acid derivative with imidazole rings, offering distinct hydrogen-bonding capabilities .

Halogen Impact :

  • Chlorine in this compound and CAS 918538-05-3 increases metabolic stability but may elevate toxicity risks (H315/H319) .
  • Bromine in CAS 1761-61-1 improves lipophilicity, aiding blood-brain barrier (BBB) penetration (BBB permeability: Yes) .

Synthetic Accessibility :

  • This compound and CAS 918538-05-3 require transition-metal catalysts (e.g., Pd), whereas CAS 1761-61-1 uses recyclable A-FGO catalysts, aligning with green chemistry principles .

Comparative Data Tables

Table 1: Physicochemical Properties

Property This compound CAS 918538-05-3 CAS 1533-03-5 CAS 1761-61-1
Log Po/w (XLOGP3) 2.15 (predicted) 2.15 2.15 2.15
TPSA (Ų) ~40 40.46 17.07 37.30
Hydrogen Bond Acceptors 3 3 1 2

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